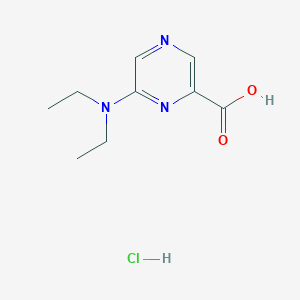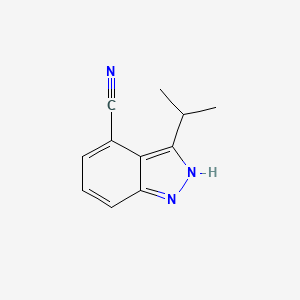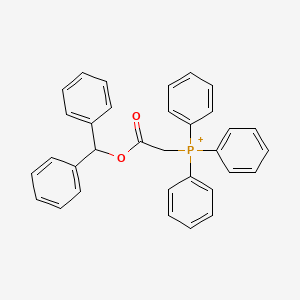![molecular formula C16H16CoN2O3 B12964524 Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate is a coordination compound that features cobalt in its +2 oxidation state This compound is known for its complex structure, which includes a cobalt ion coordinated with two phenolate ligands and an ethylenediamine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate typically involves the reaction of cobalt(II) salts with salicylaldehyde and ethylenediamine in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced under certain conditions.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) species.
Wissenschaftliche Forschungsanwendungen
Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and nanomaterials.
Wirkmechanismus
The mechanism by which Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate exerts its effects involves the coordination of the cobalt center with various ligands. This coordination can influence the electronic properties of the cobalt ion, making it an effective catalyst or therapeutic agent. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the cobalt center.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalt(II) chloride: A simple cobalt salt used in various chemical reactions.
Cobalt(II) acetate: Another cobalt salt with applications in catalysis.
Cobalt(II) nitrate: Used in the preparation of other cobalt compounds and as a catalyst.
Uniqueness
Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate is unique due to its complex structure and the presence of both phenolate and ethylenediamine ligands. This combination of ligands provides the compound with distinct electronic and steric properties, making it particularly effective in certain catalytic and therapeutic applications.
Eigenschaften
Molekularformel |
C16H16CoN2O3 |
|---|---|
Molekulargewicht |
343.24 g/mol |
IUPAC-Name |
cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate |
InChI |
InChI=1S/C16H16N2O2.Co.H2O/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;;1H2/q;+2;/p-2 |
InChI-Schlüssel |
ZHOAQDMEVUBLJP-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].O.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



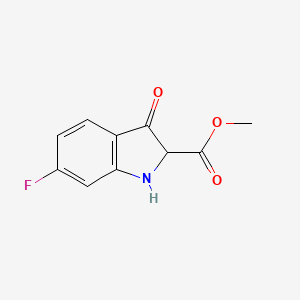

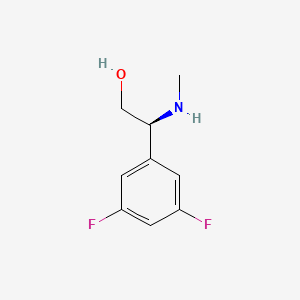

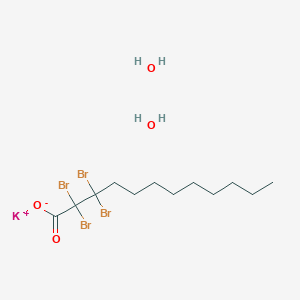

![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
![2-(Trifluoromethyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12964490.png)

